N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide
Description
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide is a synthetic opioid analog structurally related to fentanyl. Its core structure features a piperidine ring substituted with a methoxymethyl group at the 4-position and a 2-thiophen-2-ylethyl chain on the nitrogen. The amide side chain is a butanamide (four-carbon chain), distinguishing it from shorter-chain analogs like sufentanil (propanamide) . While its exact pharmacological profile is less documented in the literature, its structural features suggest modifications aimed at altering receptor affinity, metabolic stability, and lipophilicity compared to classical fentanyl derivatives.
Properties
CAS No. |
2250243-57-1 |
|---|---|
Molecular Formula |
C23H32N2O2S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C23H32N2O2S/c1-3-8-22(26)25(20-9-5-4-6-10-20)23(19-27-2)13-16-24(17-14-23)15-12-21-11-7-18-28-21/h4-7,9-11,18H,3,8,12-17,19H2,1-2H3 |
InChI Key |
IOYOEAWKYFRZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a suitable thiophene derivative is reacted with the piperidine intermediate.
Attachment of the Methoxymethyl Group: The methoxymethyl group is added through an alkylation reaction, using methoxymethyl chloride as the alkylating agent.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety.
Substitution: The compound can participate in substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the butanamide moiety may produce corresponding amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. For instance, an in vitro study reported an IC50 value of approximately 103 nM against HL-60 leukemia cells, indicating significant growth inhibition .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide | HL-60 | 103.26 ± 4.59 | G2/M arrest, apoptosis |
Antimicrobial Activity
Beyond its anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections alongside cancer therapies .
Study on G2/M Arrest
A notable study investigated the effects of this compound on HL-60 cells, demonstrating significant G2/M phase arrest at a concentration of 100 nM. This finding indicates its potential as a therapeutic agent against leukemia .
Caspase Activation in Apoptosis
Another case study revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The exact molecular pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptors.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the 4-anilidopiperidine class of opioids. Key structural variations among analogs include:
- Amide chain length : Propanamide (3 carbons) vs. butanamide (4 carbons).
- Piperidine substitutions : Methoxymethyl, phenylethyl, or thiophenylethyl groups.
- Aromatic moieties : Phenyl vs. heterocyclic (e.g., thiophene) rings.
Table 1: Structural and Pharmacokinetic Comparison
*Calculated based on molecular formula.
Pharmacological and Metabolic Insights
- Amide Chain Length : Butanamide analogs (e.g., butyryl fentanyl) generally exhibit reduced μ-opioid receptor affinity and potency compared to propanamide derivatives like fentanyl. This is attributed to steric hindrance and altered binding kinetics .
- Thiophene vs.
- Methoxymethyl Group : Present in sufentanil and the target compound, this substituent increases metabolic stability by slowing N-dealkylation, a primary inactivation pathway mediated by CYP3A4 .
Forensic and Clinical Relevance
- Detection Challenges : Like sufentanil, the target compound’s metabolism via CYP3A4 may generate inactive metabolites (e.g., N-dealkylated butanamide), complicating forensic identification without parent compound detection .
- The target compound’s legal status may vary by jurisdiction but likely falls under analog laws .
Biological Activity
The compound N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide , also known as Sufentanil, is a synthetic opioid that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C22H30N2O2S
- Molecular Weight : 386.55 g/mol
- IUPAC Name : N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide
Pharmacodynamics
Sufentanil is known for its potent analgesic properties, significantly more effective than morphine. Its mechanism primarily involves the activation of mu-opioid receptors in the central nervous system (CNS), leading to analgesia and sedation. Research indicates that Sufentanil's binding affinity to these receptors is substantially higher than that of other opioids, contributing to its effectiveness at lower doses.
Neurotoxicity and Safety Profile
Recent studies have evaluated the neurotoxic potential of various analogs of Sufentanil. A notable investigation revealed that while some compounds exhibited neurotoxicity through monoamine oxidase (MAO) pathways, Sufentanil itself was not classified as neurotoxic under similar conditions . This safety profile suggests that Sufentanil may be a preferable option in pain management, particularly in sensitive populations.
Anticancer Potential
Emerging research has begun to explore the anticancer properties of Sufentanil and its analogs. Some studies indicate that compounds with similar structural motifs may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism could position Sufentanil as a candidate for adjunctive therapy in oncology, although more research is needed to confirm these findings.
Clinical Applications
- Postoperative Pain Management :
- Cancer Pain Relief :
Comparative Efficacy
A comparison of various opioids highlighted Sufentanil's superior efficacy in terms of analgesic potency and side effect profile:
| Opioid | Potency (compared to morphine) | Common Side Effects |
|---|---|---|
| Morphine | 1x | Nausea, constipation |
| Fentanyl | 50x | Respiratory depression |
| Sufentanil | 1000x | Less nausea, sedation |
Q & A
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
